1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic compounds, and its unique structure makes it an excellent candidate for research in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
Chemistry of Quinoline Derivatives
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde, a quinoline derivative, has been studied for its applications in various chemical processes. Research has focused on the synthesis of quinoline ring systems and their role in constructing fused or binary heterocyclic systems. These compounds have shown significant synthetic applications and biological evaluations (Hamama et al., 2018).
Biological Activity and Complex Formation
Studies on derivatives like 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have revealed their potential in forming complexes with metals like copper, showcasing varied biological activities. These complexes have been investigated for their interaction with proteins and DNA, antioxidative properties, and cytotoxic activity against different cell lines (Raja et al., 2011).
Redox-Neutral Annulations
The compound has been utilized in redox-neutral annulations involving amines like 1,2,3,4-tetrahydroisoquinoline. These processes, which include dual C–H bond functionalization, use acetic acid as a cosolvent and a promoter. This indicates its utility in organic synthesis (Zhu & Seidel, 2017).
Catalyst Applications
In the field of catalysis, derivatives of this compound have been incorporated into ruthenium(II) carbonyl complexes. These complexes are efficient catalysts for reactions like catalytic amidation, demonstrating the compound’s utility in facilitating chemical transformations (Selvamurugan et al., 2016).
Synthesis and Industrial Applications
The synthesis of related compounds like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been explored, highlighting a route with advantages like simple operation, low cost, and high yield, suitable for industrial production (Li-qian, 2014).
Luminescent and Sensing Materials
Research has also been conducted on the use of similar compounds in creating luminescent materials and sensors for heavy metal ions. For instance, heptanuclear Zn(II) clusters using ligands derived from quinoline analogs have shown potential in sensing toxic metal ions like Ag(I) (Deng et al., 2019).
properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUPIHTJCUWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591784 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63125-40-6 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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